molecular formula C9H21ClN2O B2485549 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride CAS No. 2580216-55-1

3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride

Cat. No.: B2485549
CAS No.: 2580216-55-1
M. Wt: 208.73
InChI Key: MGJBGOAQKCMOFL-UHFFFAOYSA-N
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Description

3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride is a versatile chemical compound with the molecular formula C9H20N2O·HCl. It is known for its unique structural properties and functional groups, which make it valuable in various scientific research areas, including drug discovery, polymer synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride typically involves the reaction of 3-methyl-1-butan-2-amine with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-morpholin-4-ylbutan-2-amine
  • 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrobromide
  • 3-Methyl-1-morpholin-4-ylbutan-2-amine;acetate

Uniqueness

3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride stands out due to its unique combination of structural features and functional groups, which confer specific reactivity and properties. This makes it particularly valuable in applications where precise control over chemical reactions and interactions is required.

Properties

IUPAC Name

3-methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-8(2)9(10)7-11-3-5-12-6-4-11;/h8-9H,3-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJBGOAQKCMOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1CCOCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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